molecular formula C14H8BrFN2O2 B6225708 4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide CAS No. 2770359-51-6

4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide

Cat. No.: B6225708
CAS No.: 2770359-51-6
M. Wt: 335.1
InChI Key:
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Description

4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide is a chemical compound with the molecular formula C14H8BrFN2O2 and a molecular weight of 335.1 g/mol. This compound is known for its role as a selective and potent inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is an enzyme that plays a crucial role in cell cycle regulation and transcription, making this compound significant in various scientific research fields.

Preparation Methods

The synthesis of 4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .

Chemical Reactions Analysis

4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide undergoes several types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for its synthesis.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

    Biology: As a CDK7 inhibitor, it is valuable in studying cell cycle regulation and transcription processes.

    Medicine: Its role as a CDK7 inhibitor makes it a potential candidate for developing cancer therapies, as CDK7 is involved in the proliferation of cancer cells.

    Industry: It can be used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The primary mechanism of action of 4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide is its inhibition of CDK7. CDK7 is part of the CDK-activating kinase (CAK) complex, which is essential for the activation of other CDKs involved in cell cycle progression. By inhibiting CDK7, this compound can halt cell cycle progression, leading to cell cycle arrest and potentially cell death. This mechanism is particularly relevant in cancer research, where uncontrolled cell proliferation is a hallmark of the disease.

Comparison with Similar Compounds

4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide can be compared with other CDK inhibitors, such as:

    Flavopiridol: A broad-spectrum CDK inhibitor with activity against CDK1, CDK2, CDK4, and CDK7.

    Roscovitine: Another CDK inhibitor that targets CDK2, CDK7, and CDK9.

    SNS-032: A selective inhibitor of CDK2, CDK7, and CDK9.

What sets this compound apart is its selectivity and potency towards CDK7, making it a valuable tool for studying the specific roles of CDK7 in cellular processes.

Properties

CAS No.

2770359-51-6

Molecular Formula

C14H8BrFN2O2

Molecular Weight

335.1

Purity

95

Origin of Product

United States

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